Welcome to the BenchChem Online Store!
molecular formula C13H15Cl2NO4 B2688518 Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate CAS No. 145592-12-7

Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate

Cat. No. B2688518
M. Wt: 320.17
InChI Key: ASLSNDASZMGIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05292937

Procedure details

3,5-Dichloroaniline (3.33 grams, 0.02 mole), ethyl 2-(chlorocarbonyl)-2-methoxypropionate (4.0 grams, 0.02 mole), prepared in Example LXII Part C, and triethylamine (2.08 grams, 0.02 mole) were reacted in a manner similar to the procedure described in Example I to give 4.40 grams (0.01 mole) of ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate having a melting point of 72° C.-75° C. Elemental analysis of the product indicated the following:
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
ethyl 2-(chlorocarbonyl)-2-methoxypropionate
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
2.08 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:9])[CH:8]=1)[NH2:5].Cl[C:11]([C:13]([O:20][CH3:21])([CH3:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:12].C(N(CC)CC)C>>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][C:11](=[O:12])[C:13]([O:20][CH3:21])([CH3:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:6]=[C:7]([Cl:9])[CH:8]=1

Inputs

Step One
Name
Quantity
3.33 g
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1)Cl
Step Two
Name
ethyl 2-(chlorocarbonyl)-2-methoxypropionate
Quantity
4 g
Type
reactant
Smiles
ClC(=O)C(C(=O)OCC)(C)OC
Step Three
Name
Quantity
2.08 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted in a manner similar to the procedure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)NC(C(C(=O)OCC)(C)OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.01 mol
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.